4,5-二氯-2-甲基-4-异噻唑啉-3-酮

概述

描述

Synthesis Analysis

The synthesis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one and related compounds involves chlorination-cyclization of corresponding 3,3′-dithiodipropionamides. This process yields a series of 2-substituted-4-isothiazolin-3-ones, with 4,5-dichloro derivatives being notable for their distinct synthesis pathways and conditions, highlighting the compound's unique synthetic accessibility (Lewis et al., 1971).

Molecular Structure Analysis

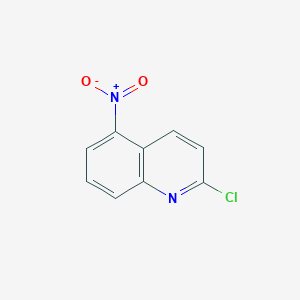

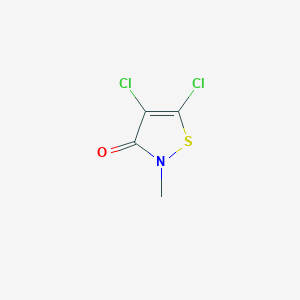

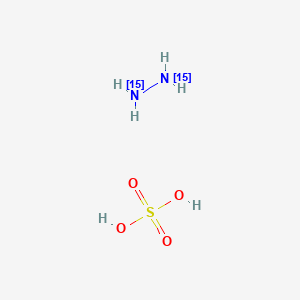

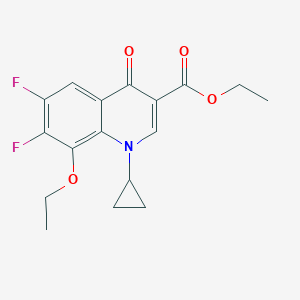

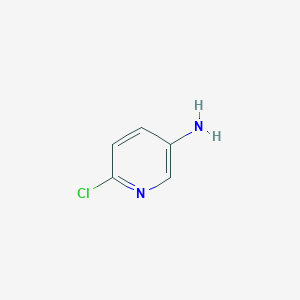

The molecular structure of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is characterized by its isothiazolinone core, substituted with chloro and methyl groups. This structure contributes to its chemical stability and reactivity, making it an interesting subject for structure-activity relationship studies. The halogenation process, particularly chlorination, plays a crucial role in defining the molecular structure and subsequent properties of the compound (Weiler et al., 1977).

Chemical Reactions and Properties

Chemical reactions involving 4,5-Dichloro-2-methyl-4-isothiazolin-3-one often result in the formation of diverse derivatives, showcasing its reactivity towards various reagents. The compound's chemical properties, such as its electrophilic and nucleophilic sites, influence its reactions, including halogenation, cyclization, and interaction with nucleophiles. These reactions expand its utility in synthesizing a wide range of chemical entities (Miller et al., 1971).

Physical Properties Analysis

The physical properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, including its solubility, melting point, and stability, are crucial for its application in various fields. These properties are significantly influenced by its molecular structure, particularly the presence of halogen atoms and the isothiazolinone core. Studies focusing on the compound's physical properties provide insights into its behavior in different environments and conditions.

Chemical Properties Analysis

The chemical properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one, such as its reactivity, stability under various conditions, and interaction with other chemicals, are key to understanding its applications and safety. The compound's ability to undergo various chemical reactions makes it a valuable chemical entity for further research and development.

科学研究应用

防腐蚀:4,5-二氯-2-辛基-4-异噻唑啉-3-酮已被证明在人工海水中对碳钢的腐蚀具有有效性,特别是对金属氧化细菌。这表明它有潜力用于保护海洋环境中的金属表面 (Moradi et al., 2013)。

抗菌活性:该化合物已经展示出对细菌具有良好的抗菌活性。这支持了它在各种应用中作为微生物杀灭剂的潜力 (Xu, Lin, & Lin, 2011)。

微生物腐蚀抵抗:在涉及镀锌涂层的研究中,将4,5-二氯-2-辛基-4-异噻唑啉-3-酮添加到电解质中可以提高微生物腐蚀抵抗力,展示了它在工业应用中的实用性 (Zhai et al., 2013)。

毒性和健康影响:研究表明,包括4,5-二氯-2-甲基-4-异噻唑啉-3-酮在内的异噻唑啉类生物杀灭剂可能导致脑细胞毒性和血脑屏障功能障碍。这凸显了在含有这些化合物的产品中的处理和使用考虑的重要性 (Kim, Kim, & Bae, 2021)。

皮肤致敏:在各种应用中使用的异噻唑啉,如尼龙生产过程,已被发现与职业接触性皮炎有关。这引起了对使用这些化学品的行业工人健康和安全的担忧 (Valsecchi et al., 1993)。

食品安全应用:一项研究开发了一种微萃取程序,用于确定用于食品包装材料的胶粘剂中的异噻唑啉类生物杀灭剂。这项研究有助于提高食品安全标准 (Rosero-Moreano, Canellas, & Nerín)。

水质监测:已开发了一种敏感且选择性的方法,用于检测水样中微量异噻唑啉。这对于监测水质并确保环境安全至关重要 (Speksnijder, van Ravestijn, & de Voogt, 2010)。

合成和化学反应:还进行了有关各种异噻唑类衍生物合成的研究,突显了化学多样性和在这一领域新化合物开发的潜力 (Miller et al., 1971; Weiler et al., 1977)。

生物杀灭剂传递系统:已探索了用于工业、食品、化妆品和生物医学应用的异噻唑啉类生物杀灭剂的创新传递系统,例如通过化酶氧化的葫芦巴胶制备的气凝胶,可能用于潜在应用 (Silvetti et al., 2018)。

安全和危害

4,5-Dichloro-2-methyl-4-isothiazolin-3-one is known to cause skin irritations and allergies . It may pose ecotoxicological hazards . Therefore, its use is restricted by EU legislation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also advised to use personal protective equipment and ensure adequate ventilation .

未来方向

Considering the increasing prevalence and impact of isothiazolinones in consumer’s health, analytical methods for the identification and determination of this type of biocides are being developed . Due to their effectiveness as biocides and their strong sensitizing properties, there is a need for further investigation into their migration to food and the risk to human health .

属性

IUPAC Name |

4,5-dichloro-2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZDIUZSWUDGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181116 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

CAS RN |

26542-23-4 | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026542234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E68NA30Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

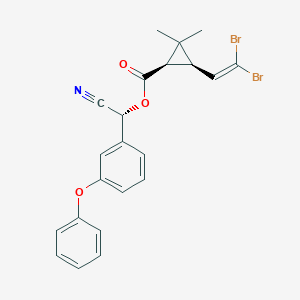

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)